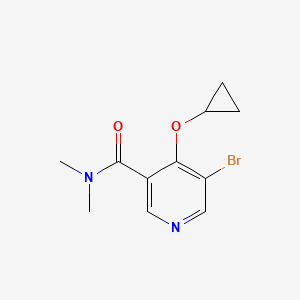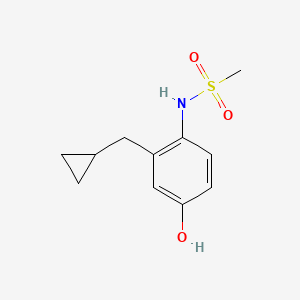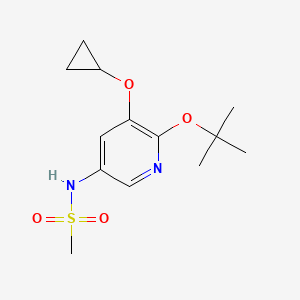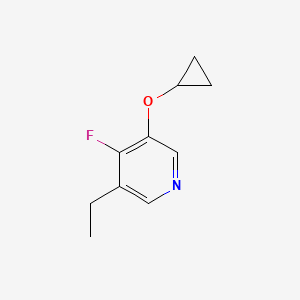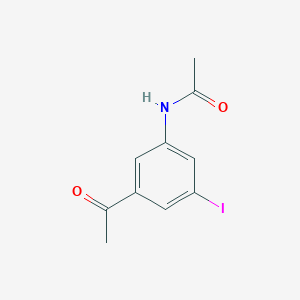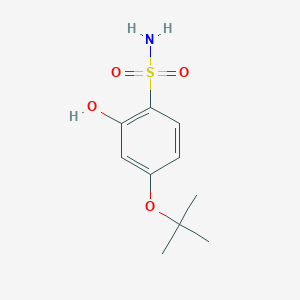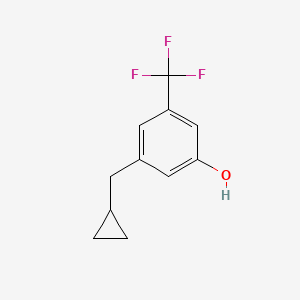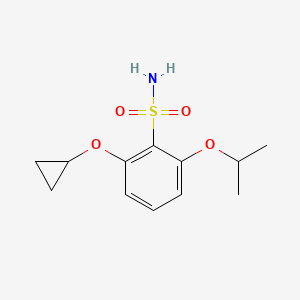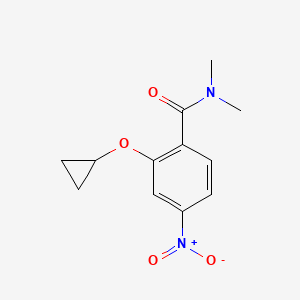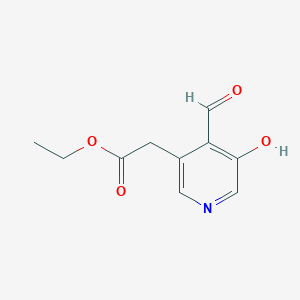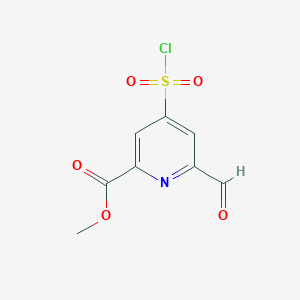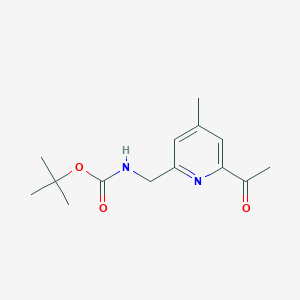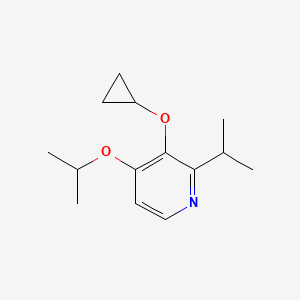
3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol It is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Alkylation: Introduction of the isopropoxy groups via alkylation reactions using isopropyl halides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine: Similar in structure but with different positioning of the substituents, leading to variations in reactivity and applications.
4-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine:
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules, making it valuable for certain applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-yl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)13-14(17-11-5-6-11)12(7-8-15-13)16-10(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
RTGKNJGBCMERTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


